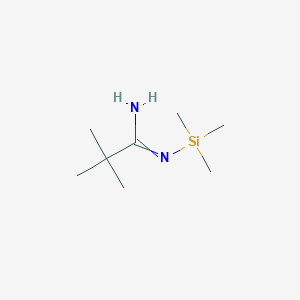
2,2-Dimethyl-N'-(trimethylsilyl)propanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide is a chemical compound with the molecular formula C11H27NOSi2. It is known for its unique structural properties, which include a trimethylsilyl group attached to a propanimidamide backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide typically involves the reaction of 2,2-dimethylpropanimidamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of 2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide involves its ability to form stable intermediates with various substrates. The trimethylsilyl group enhances the compound’s reactivity by stabilizing transition states and intermediates. This allows for efficient formation of carbon-silicon bonds and other chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylpropanimidamide: Lacks the trimethylsilyl group, making it less reactive in certain chemical reactions.
Trimethylsilylamine: Contains a trimethylsilyl group but differs in its overall structure and reactivity.
N,N-Dimethyltrimethylsilylamine: Similar in structure but has different applications and reactivity profiles
Uniqueness
2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide is unique due to its combination of a propanimidamide backbone with a trimethylsilyl group. This structural feature enhances its reactivity and makes it a valuable reagent in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
52399-88-9 |
|---|---|
Molekularformel |
C8H20N2Si |
Molekulargewicht |
172.34 g/mol |
IUPAC-Name |
2,2-dimethyl-N'-trimethylsilylpropanimidamide |
InChI |
InChI=1S/C8H20N2Si/c1-8(2,3)7(9)10-11(4,5)6/h1-6H3,(H2,9,10) |
InChI-Schlüssel |
DJCJHINIBZZUFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=N[Si](C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14644173.png)
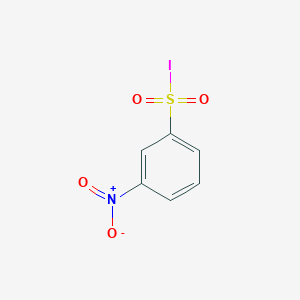
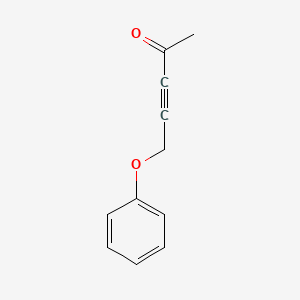
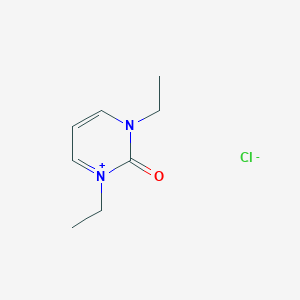
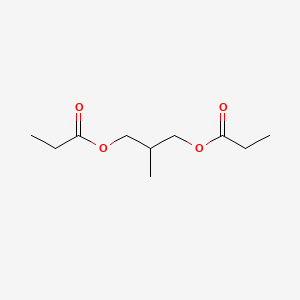
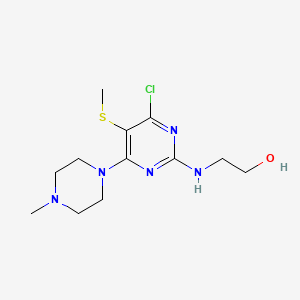
![Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate](/img/structure/B14644205.png)

silane](/img/structure/B14644234.png)
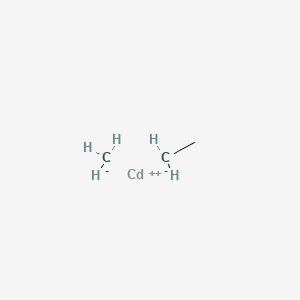
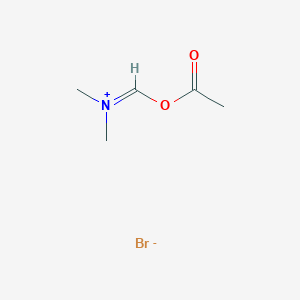
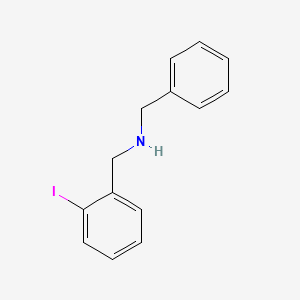
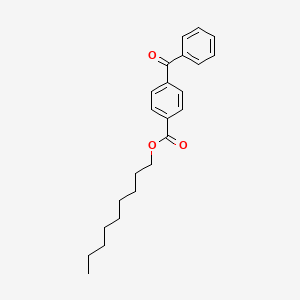
![4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14644282.png)
